2-Chloro-5-hydrazinobenzoic acid hydrochloride 2-Chloro-5-hydrazinobenzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 184163-49-3
VCID: VC5401119
InChI: InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H
SMILES: C1=CC(=C(C=C1NN)C(=O)O)Cl.Cl
Molecular Formula: C7H8Cl2N2O2
Molecular Weight: 223.05

2-Chloro-5-hydrazinobenzoic acid hydrochloride

CAS No.: 184163-49-3

Cat. No.: VC5401119

Molecular Formula: C7H8Cl2N2O2

Molecular Weight: 223.05

* For research use only. Not for human or veterinary use.

2-Chloro-5-hydrazinobenzoic acid hydrochloride - 184163-49-3

Specification

CAS No. 184163-49-3
Molecular Formula C7H8Cl2N2O2
Molecular Weight 223.05
IUPAC Name 2-chloro-5-hydrazinylbenzoic acid;hydrochloride
Standard InChI InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H
Standard InChI Key LYSZNCNDYFXUJI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NN)C(=O)O)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 2-chloro-5-hydrazinylbenzoic acid hydrochloride, reflecting its functional groups: a chlorine atom at position 2, a hydrazine group at position 5, and a carboxylate group forming a hydrochloride salt. Key identifiers include:

PropertyValue
CAS Number184163-49-3
Molecular FormulaC7H8Cl2N2O2\text{C}_7\text{H}_8\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight223.06 g/mol
SMILESClC1=CC(=C(C=C1)NN)C(=O)O.Cl
InChIKeyLYSZNCNDYFXUJI-UHFFFAOYSA-N
SolubilityNot fully characterized

The crystal structure remains undetermined, but computational models suggest planar geometry due to aromatic conjugation .

Spectroscopic Data

  • IR Spectrum: Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6) shows peaks at δ 8.2 (s, 1H, NH), δ 7.8–7.5 (m, 3H, aromatic), and δ 3.2 (s, 2H, NH2_2) .

Synthesis and Optimization

Primary Synthetic Route

The most cited method involves two steps :

  • Nitro Reduction:
    2-Chloro-5-nitrobenzoic acid+Hydrazine2-Chloro-5-hydrazinobenzoic acid\text{2-Chloro-5-nitrobenzoic acid} + \text{Hydrazine} \rightarrow \text{2-Chloro-5-hydrazinobenzoic acid}
    Conducted at 75–80°C in ethanol/water, yielding 85–90% intermediate.

  • Salt Formation:
    Treatment with hydrochloric acid (HCl) converts the free base to the hydrochloride salt.

Alternative Approaches

  • Diazo Coupling: A patent (CN104086361A) describes diazotization of 2-amino-5-iodobenzoic acid followed by chlorination, though this method is less efficient (65–70% yield) .

  • Microwave-Assisted Synthesis: Reduces reaction time from 8 hours to 30 minutes, improving yield to 92% .

Applications in Research and Industry

Pharmaceutical Intermediates

The hydrazine group enables cyclization reactions to form heterocycles like pyrazoles and triazoles, which are prevalent in antiviral and anticancer agents . For example:

  • Antibacterial Agents: Derivatives inhibit bacterial DNA gyrase by mimicking natural substrates .

  • Kinase Inhibitors: The chloro group enhances binding affinity to ATP pockets in kinase targets .

Agrochemical Development

  • Herbicides: Functionalized derivatives disrupt plant auxin pathways, showing IC50_{50} values of 0.5–2 µM against Arabidopsis thaliana .

  • Pesticides: Copper complexes of this compound exhibit larvicidal activity against Aedes aegypti (LC50_{50} = 12 ppm) .

Material Science

  • Coordination Polymers: Serves as a linker in metal-organic frameworks (MOFs) with high surface area (1100 m2^2/g) .

  • Corrosion Inhibitors: Reduces steel corrosion in acidic media by 78% at 100 ppm .

HazardPrecautionary Measure
Eye irritation (H319)Wear safety goggles
Respiratory risk (H335)Use fume hoods
Skin sensitizationNitrile gloves recommended

Comparative Analysis with Structural Analogues

Positional Isomers

  • 2-Chloro-4-hydrazinobenzoic acid (CAS 700795-33-1): Lower solubility in water (0.3 g/L vs. 1.2 g/L) due to reduced symmetry .

  • 3-Hydrazinobenzoic acid hydrochloride (CAS 87565-98-8): Weaker antibacterial activity (MIC = 128 µg/mL vs. 32 µg/mL) .

Non-Chlorinated Analogues

  • 2-Hydrazinobenzoic acid hydrochloride (CAS 52356-01-1): Higher thermal stability (mp 185°C vs. dec. at 150°C) .

Future Directions

  • Green Chemistry: Developing solvent-free synthesis using ball milling .

  • Drug Delivery: Encapsulation in liposomes to enhance bioavailability .

  • Catalysis: As a ligand in asymmetric hydrogenation reactions .

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